
ThyroxineAcyl-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ThyroxineAcyl-beta-D-Glucuronide is a metabolite of thyroxine, a crucial hormone produced by the thyroid gland. Thyroxine plays a vital role in regulating metabolism, brain development, cardiac function, and overall growth. The glucuronidation of thyroxine, resulting in the formation of this compound, is a phase II detoxification reaction that enhances the water solubility of thyroxine, facilitating its excretion through bile and urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ThyroxineAcyl-beta-D-Glucuronide involves the glucuronidation of thyroxine. This process is catalyzed by UDP-glucuronyltransferases (UGTs) using UDPGA as a cofactor. The UGT1A and UGT2B families are primarily responsible for this reaction. In humans, UGT1A3 catalyzes the glucuronidation of the side-chain carboxyl group, leading to the formation of acyl glucuronides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the activity of UGT enzymes and the stability of the product .
Análisis De Reacciones Químicas
Types of Reactions: ThyroxineAcyl-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis and transacylation. These reactions are crucial for its metabolism and excretion .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by β-glucuronidases in the colon.
Transacylation: This reaction involves the transfer of the acyl group to other molecules, which can lead to the formation of protein adducts.
Major Products: The major products formed from these reactions include free thyroxine and its metabolites, which are further processed and excreted by the body .
Aplicaciones Científicas De Investigación
ThyroxineAcyl-beta-D-Glucuronide has several scientific research applications:
Mecanismo De Acción
ThyroxineAcyl-beta-D-Glucuronide exerts its effects through the glucuronidation of thyroxine. This process involves the addition of a glucuronic acid moiety to thyroxine, increasing its water solubility and facilitating its excretion. The molecular targets include UGT enzymes, particularly UGT1A3, which catalyzes the glucuronidation reaction . The pathways involved include phase II detoxification and enterohepatic circulation .
Comparación Con Compuestos Similares
Thyroxine 4’-O-beta-D-glucuronide: Another glucuronide metabolite of thyroxine, differing in the position of glucuronidation.
Triiodothyronine (T3) glucuronides: Metabolites of triiodothyronine, another thyroid hormone, which undergo similar glucuronidation reactions.
Uniqueness: ThyroxineAcyl-beta-D-Glucuronide is unique due to its specific glucuronidation at the side-chain carboxyl group, catalyzed by UGT1A3. This specificity influences its metabolic pathway and excretion profile, distinguishing it from other thyroxine glucuronides .
Propiedades
Fórmula molecular |
C21H19I4NO10 |
|---|---|
Peso molecular |
953.0 g/mol |
Nombre IUPAC |
6-[2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32) |
Clave InChI |
HMTFXPJOBPIOIN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
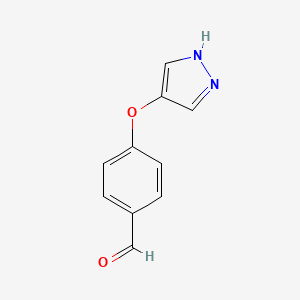

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
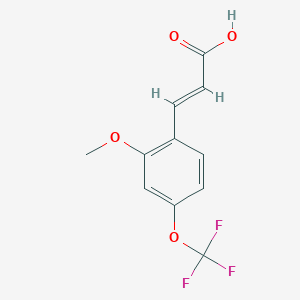
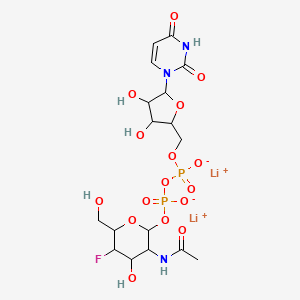

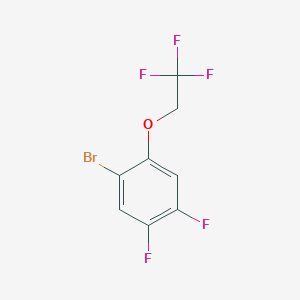
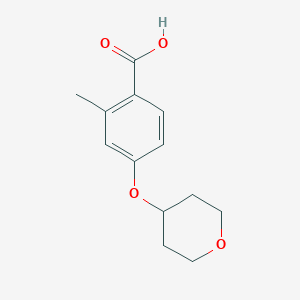

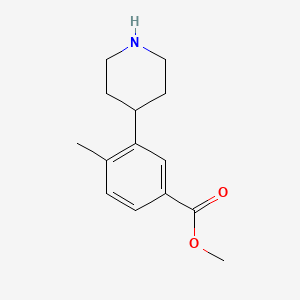

![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
